Dnp-int

Descripción general

Descripción

DNP-INT es un potente inhibidor de la cadena de transporte de electrones fotosintética (PETC). Desempeña un papel crucial en la interrupción del flujo de electrones dentro de las plantas. Específicamente, this compound compite con la oxidación de quinolina plastid al unirse al sitio Q0 del complejo citocromo b6f, con una afinidad de unión (Kd) de 1.4 nM . Esta interacción inhibe eficazmente la transferencia de electrones en los sistemas vegetales.

Aplicaciones Científicas De Investigación

DNP-INT encuentra aplicaciones en varios campos científicos:

Química: Los investigadores estudian sus efectos inhibitorios para comprender los mecanismos de transporte de electrones.

Biología: Las investigaciones se centran en la fisiología vegetal y la fotosíntesis.

Medicina: Aunque no se utiliza directamente en medicina, las ideas de la investigación de this compound contribuyen a nuestra comprensión de los procesos celulares.

Industria: Actualmente, no existen aplicaciones industriales, pero su potencial sigue siendo un área de interés.

Mecanismo De Acción

El mecanismo de DNP-INT implica la unión al sitio Q0 del complejo citocromo b6f. Al hacerlo, interrumpe la transferencia de electrones, afectando la conversión de energía y la fotosíntesis en las plantas.

Análisis Bioquímico

Biochemical Properties

2-Iodo-6-isopropyl-3-methyl-2’,4,4’-trinitrodiphenyl ether plays a crucial role in biochemical reactions due to its reactive nature. It has been shown to bind to cell nuclei and mitochondria, indicating its potential involvement in cellular respiration and energy production. This compound interacts with enzymes such as serine proteases, inhibiting their activity in mutant strains of bacteria resistant to antibiotics like penicillin and clindamycin . Additionally, it can react with redox systems, causing oxidative damage, but it also possesses an antioxidant system that reduces reactive oxygen species .

Cellular Effects

The effects of 2-Iodo-6-isopropyl-3-methyl-2’,4,4’-trinitrodiphenyl ether on various cell types and cellular processes are profound. It influences cell function by binding to cell nuclei and mitochondria, which can affect cellular respiration and energy production . This compound has been shown to inhibit serine protease activity, which can impact cell signaling pathways and gene expression . Furthermore, its ability to react with redox systems can lead to oxidative damage, influencing cellular metabolism .

Molecular Mechanism

At the molecular level, 2-Iodo-6-isopropyl-3-methyl-2’,4,4’-trinitrodiphenyl ether exerts its effects through several mechanisms. It binds to cell nuclei and mitochondria, affecting cellular respiration and energy production . The compound inhibits serine protease activity, which can alter enzyme function and cellular processes . Additionally, its interaction with redox systems can cause oxidative damage, but its antioxidant properties help mitigate this effect by reducing reactive oxygen species .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Iodo-6-isopropyl-3-methyl-2’,4,4’-trinitrodiphenyl ether change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it can be taken up by plants under low light conditions, indicating its potential for long-term interaction with biological systems . The compound’s ability to inhibit serine protease activity and react with redox systems suggests that its effects may persist over extended periods .

Dosage Effects in Animal Models

The effects of 2-Iodo-6-isopropyl-3-methyl-2’,4,4’-trinitrodiphenyl ether vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting serine protease activity and reducing reactive oxygen species . At higher doses, it may cause toxic or adverse effects due to its ability to react with redox systems and cause oxidative damage . Threshold effects and toxicities observed in these studies highlight the importance of dosage regulation .

Metabolic Pathways

2-Iodo-6-isopropyl-3-methyl-2’,4,4’-trinitrodiphenyl ether is involved in several metabolic pathways. It interacts with enzymes such as serine proteases, inhibiting their activity and affecting metabolic processes . The compound’s ability to react with redox systems and reduce reactive oxygen species indicates its involvement in oxidative stress pathways . Additionally, its uptake by plants under low light conditions suggests its participation in plant metabolic pathways .

Transport and Distribution

The transport and distribution of 2-Iodo-6-isopropyl-3-methyl-2’,4,4’-trinitrodiphenyl ether within cells and tissues are influenced by its binding to cell nuclei and mitochondria . This localization suggests that the compound is transported to these organelles, where it can exert its effects on cellular respiration and energy production . The compound’s interaction with redox systems and serine proteases further indicates its distribution within various cellular compartments .

Subcellular Localization

2-Iodo-6-isopropyl-3-methyl-2’,4,4’-trinitrodiphenyl ether is localized within cell nuclei and mitochondria . This subcellular localization is crucial for its activity and function, as it allows the compound to interact with key biomolecules involved in cellular respiration and energy production . The compound’s ability to inhibit serine protease activity and react with redox systems further highlights its importance in these cellular compartments .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Desafortunadamente, las rutas sintéticas específicas para DNP-INT no están ampliamente documentadas. los investigadores han identificado su estructura química (C~16~H~14~IN~3~O~7~) y sus efectos inhibitorios sobre el transporte de electrones.

Métodos de producción industrial: A partir de ahora, no existen métodos de producción a escala industrial establecidos para this compound. Su uso principal sigue siendo la investigación científica.

Análisis De Reacciones Químicas

Tipos de reacciones: DNP-INT afecta principalmente al flujo de electrones dentro de la PETC. Inhibe la transferencia de electrones desde el agua hasta el NADP o el metilviologen. En particular:

- A una concentración de 0.5 µM, inhibe el flujo de electrones en un 50%.

- A 5 µM, bloquea completamente la transferencia de electrones .

Reactivos y condiciones comunes:

Productos principales: this compound no produce directamente productos principales; en cambio, su impacto radica en la interrupción de las vías de transporte de electrones.

Comparación Con Compuestos Similares

Si bien DNP-INT destaca por su inhibición de la PETC, compuestos similares incluyen otros análogos de quinona e inhibidores que se dirigen a las vías de transporte de electrones.

Actividad Biológica

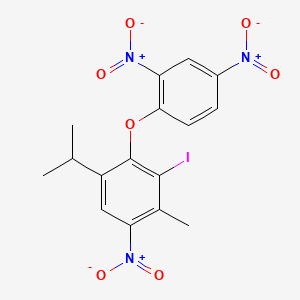

2-Iodo-6-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether, commonly referred to as DNP-INT, is a synthetic compound notable for its complex structure and potential biological activities. With the molecular formula and a molecular weight of 487.2 g/mol, this compound has garnered attention for its role as an electron transport inhibitor, particularly in plant physiology, and its possible cytotoxic properties.

This compound is characterized by:

- Functional Groups : Presence of iodine and multiple nitro groups which enhance its reactivity.

- Structure : A diphenyl ether backbone that contributes to its unique biological activity.

This compound functions primarily as an inhibitor of the electron transport chain in plants. It competitively inhibits plastoquinol oxidation at the Q_o site of cytochrome b6f complex, leading to significant alterations in photosynthetic efficiency. Studies have shown that this compound can inhibit electron flow from water to NADP or methylviologen by 50% at 0.5 μM and 100% at 5 μM concentrations .

Inhibition of Photosynthesis

Research indicates that this compound significantly impacts photosynthetic processes:

- Inhibition Concentration : The dissociation constant for this compound binding is approximately 1.4 nM .

- Effects on Electron Flow : At concentrations of 0.5 μM and 5 μM, the compound inhibits electron flow by 50% and 100%, respectively, demonstrating its potency as a photosynthetic inhibitor .

Cytotoxicity Studies

This compound's cytotoxic effects have been evaluated in various cell lines:

- Human Cell Lines : The compound exhibited selective cytotoxicity against A549 (lung adenocarcinoma) with an IC50 < 10 µM .

- Comparative Efficacy : In studies comparing this compound with other compounds, it showed significant cytotoxic effects against A375 (melanoma) with an IC50 of 5.7 µM .

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| A549 | <10 | Selective cytotoxicity |

| A375 | 5.7 | Significant inhibition |

| HUVEC | 1.4 - 6.2 | Suppression of proliferation |

Case Studies

- Photosynthetic Inhibition : In a study by Barbagallo et al., this compound was shown to inhibit the cytochrome b6f complex, essential for photosynthesis in plants, thereby providing insights into plant biochemistry and potential agricultural applications .

- Cytotoxicity Profile : Research conducted on various cancer cell lines highlighted this compound's selective cytotoxic capacity, suggesting potential therapeutic applications in oncology .

Safety and Hazard Considerations

Due to its reactive nature and the presence of nitro groups, this compound is considered hazardous:

- Toxicological Profile : The compound may pose risks related to its cytotoxicity and environmental impact when used in agricultural or laboratory settings.

Propiedades

IUPAC Name |

4-(2,4-dinitrophenoxy)-3-iodo-2-methyl-1-nitro-5-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14IN3O7/c1-8(2)11-7-12(19(23)24)9(3)15(17)16(11)27-14-5-4-10(18(21)22)6-13(14)20(25)26/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEBDWJHYHAROA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1I)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14IN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219372 | |

| Record name | 2-Iodo-6-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69311-70-2 | |

| Record name | 2-Iodo-6-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069311702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iodo-6-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.